molecular formula C25H22N4O3 B11100425 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B11100425
M. Wt: 426.5 g/mol
InChI Key: MELRHTJVZWGOOW-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-(4-methoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted pyrazole compounds .

Scientific Research Applications

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(13-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a pyrazole ring, methoxyphenoxy group, and hydrazide functional group. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C25H22N4O3/c1-31-22-12-14-23(15-13-22)32-18-24(30)27-26-16-20-17-29(21-10-6-3-7-11-21)28-25(20)19-8-4-2-5-9-19/h2-17H,18H2,1H3,(H,27,30)/b26-16+

InChI Key

MELRHTJVZWGOOW-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.